molecular formula C20H19N3O3 B11414895 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11414895
M. Wt: 349.4 g/mol
InChI Key: XSBICMFOEOJRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, hydroxypropyl, and phenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrrolo[3,4-c]pyrazol core, followed by the introduction of the hydroxyphenyl, hydroxypropyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays, cellular studies, or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolo[3,4-c]pyrazol derivatives with different substituents. Examples include:

  • 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O3/c24-12-6-11-23-19(13-7-2-1-3-8-13)16-17(21-22-18(16)20(23)26)14-9-4-5-10-15(14)25/h1-5,7-10,19,24-25H,6,11-12H2,(H,21,22)

InChI Key

XSBICMFOEOJRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.